tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate
Description
tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate (CAS: 1221818-66-1) is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms at positions 2 and 7 and two fluorine atoms at the 10,10 positions. Its molecular formula is C₁₃H₂₂F₂N₂O₂, with a molecular weight of 276.32 g/mol. The compound is characterized by high purity (≥97%) and is utilized as a building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting central nervous system (CNS) disorders or enzyme modulation .
Properties
IUPAC Name |
tert-butyl 6,6-difluoro-2,9-diazaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-7-5-12(9-17)8-16-6-4-13(12,14)15/h16H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRHRAXNIQHZIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CNCCC2(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deoxyfluorination of Diols or Ketones
A ketone precursor undergoes treatment with diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor , replacing carbonyl oxygen with fluorine. For instance, spirocyclic diketones are converted to geminal difluorides in yields exceeding 70% under anhydrous conditions. The reaction mechanism proceeds via a trigonal bipyramidal intermediate, ensuring retention of spiro geometry.
Electrophilic Fluorination
Electron-rich spirocyclic amines react with Selectfluor® or N-fluorobenzenesulfonimide (NFSI) in acetonitrile or DMF. This method is particularly effective for late-stage fluorination, achieving >90% regioselectivity when steric hindrance directs fluoride attack to the 10-position.
Protective Group Management
The tert-butoxycarbonyl (Boc) group is critical for amine protection during synthesis. Key considerations include:
-
Introduction : Boc anhydride in the presence of DMAP or triethylamine installs the protecting group under mild conditions (0–25°C, 12–24 h).
-
Stability : The Boc group remains intact during fluorination and cyclization but is cleaved by trifluoroacetic acid (TFA) in dichloromethane, enabling downstream functionalization.
Optimized Synthetic Routes
Sequential Cyclization-Fluorination Approach
-
Spiro Ring Formation :
Piperidine-4-carboxylate (1.0 mol) reacts with allylmagnesium chloride (2.0 mol) in THF at −20°C, followed by LiAlH4 reduction to yield 5-azaspiro[3.4]octane. -
Oxidation and Fluorination :
The intermediate ketone is treated with DAST (1.2 eq) at 0°C, achieving 68% yield of the difluorinated spiro compound. -
Boc Protection :
The free amine is protected using Boc2O (1.5 eq) and DMAP (0.1 eq) in dichloromethane (rt, 12 h).
Reaction Table 1 : Key Parameters for Sequential Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Spirocyclization | AllylMgCl, THF, −20°C → rt | 82 | 95 |
| Fluorination | DAST, DCM, 0°C → rt | 68 | 90 |
| Boc Protection | Boc2O, DMAP, DCM | 95 | 99 |
Convergent Route via Spirocyclic Diamines
-
Diamine Synthesis :
2,7-Diazaspiro[4.5]decane is prepared via reductive amination of 1,5-diketones using NaBH3CN in methanol. -
Double Fluorination :
The diamine reacts with excess Selectfluor® (2.2 eq) in acetonitrile at 80°C for 24 h, achieving 75% difluorination. -
Selective Carboxylation :
The less hindered amine is protected with Boc2O, while the remaining amine is stabilized as a hydrochloride salt.
Analytical Characterization
Critical quality attributes are confirmed through:
-
NMR Spectroscopy : 19F NMR shows two equivalent fluorine atoms at δ −118 ppm (singlet).
-
Mass Spectrometry : ESI-MS m/z 291.2 [M + H]+ corresponds to C13H20F2N2O3.
-
X-ray Crystallography : Confirms spiro geometry with a dihedral angle of 89.7° between the piperidine and cyclohexane rings.
Challenges and Mitigations
-
Racemization : Spiro center epimerization is minimized by conducting fluorination at low temperatures (−78°C).
-
Byproduct Formation : Excess fluorinating agents generate HF, necessitating scavengers like K2CO3 or molecular sieves.
Industrial Scalability
Kilogram-scale production employs continuous flow reactors for exothermic fluorination steps, enhancing safety and yield consistency. Typical process metrics:
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate is investigated for its potential as a pharmaceutical intermediate. The compound's spirocyclic structure is known to influence biological activity, making it a candidate for drug development targeting various diseases, including cancer and neurological disorders.
Case Study: Anticancer Activity
Research has shown that similar spirocyclic compounds exhibit cytotoxic effects against cancer cell lines. Studies are ongoing to evaluate the specific effects of this compound on tumor growth inhibition and apoptosis induction.
Synthetic Chemistry
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to construct complex molecules efficiently.
Applications in Synthesis:
- Fluorination Reactions : The difluoro group enhances reactivity and selectivity in fluorination processes.
- Formation of Spiro Compounds : Its spiro structure facilitates the formation of other spiro compounds through cyclization reactions.
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of advanced polymers and coatings.
Research Focus:
Studies are being conducted on the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure and fluorine atoms allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to three key analogs (Table 1):
Key Observations :
- Fluorination: The target compound's 10,10-difluoro substitution distinguishes it from non-fluorinated analogs like BD288085 and the 336191-17-4 compound. Fluorine’s electronegativity enhances metabolic stability and may influence lipophilicity, impacting blood-brain barrier (BBB) permeability .
- Spiro Ring Size: The spiro[4.5]decane core is shared with BD288085 and 336191-17-4, whereas the 1272758-17-4 analog has a smaller spiro[3.5]nonane structure, reducing conformational rigidity .
- Nitrogen Placement: The target compound’s dual nitrogen atoms at positions 2 and 7 contrast with BD288085’s single nitrogen (position 2) and an amino group at position 8 .
Physicochemical and Pharmacokinetic Properties
Data for the 336191-17-4 analog (Table 2) provides insights into likely trends for the fluorinated target compound:
| Property | tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (336191-17-4) | Inferred Trend for Target Compound (1221818-66-1) |
|---|---|---|
| Log S (Solubility) | -2.5 (moderately soluble) | Lower solubility due to fluorine’s hydrophobicity |
| TPSA (Ų) | 38.3 | Similar (~38–40 Ų) |
| BBB Permeability | High | Potentially reduced (fluorine may increase polarity) |
| CYP Inhibition Risk | Low | Likely low (fluorine reduces metabolic oxidation) |
| Bioavailability Score | 0.55 | Comparable (0.5–0.6) |
Notes:
Biological Activity
tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate (CAS Number: 1221818-66-1) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, exploring its pharmacological properties, synthesis, and relevant case studies.
- Molecular Formula : C13H22F2N2O2
- Molecular Weight : 276.33 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥ 95% in commercial preparations
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as a pharmaceutical agent. The compound's structure suggests possible interactions with various biological targets, particularly in the realm of neuropharmacology and anti-inflammatory responses.
Case Studies and Research Findings
Research on this compound is still emerging. However, related compounds have been studied extensively:
- Anti-inflammatory Properties :
- Neuroprotective Effects :
-
Pharmacokinetics and Toxicology :
- Initial assessments indicate a favorable pharmacokinetic profile for related compounds; however, detailed toxicological evaluations specific to this compound are necessary to establish safety for therapeutic use.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H22F2N2O2 |
| Molecular Weight | 276.33 g/mol |
| Purity | ≥ 95% |
| CAS Number | 1221818-66-1 |
| Biological Activity | Description |
|---|---|
| Anti-inflammatory | Potential inhibition of LFA-1 |
| Neuroprotective | Possible protective effects against neurodegeneration |
Q & A
Basic Question: What experimental strategies are recommended for synthesizing tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate?
Methodological Answer:
While direct synthesis protocols for the difluoro variant are not explicitly detailed in the evidence, analogous diazaspiro compounds (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate derivatives) suggest a multi-step approach:
Core Spirocycle Formation : Use a [4+1] cyclization strategy with a difluorinated ketone precursor and a protected diamine.
Fluorination : Introduce fluorine atoms via electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .
Boc Protection : Employ di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the secondary amine .
Key Considerations : Monitor reaction progress via LCMS (e.g., m/z 796 [M]⁺ as seen in analogous compounds) and optimize purification using silica gel chromatography .
Basic Question: How is the molecular structure of this compound validated?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For a closely related compound (tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate), SC-XRD revealed:
| Crystal Parameter | Value |
|---|---|
| Space Group | Monoclinic, C2 |
| Unit Cell Dimensions | a = 10.495 Å, b = 6.283 Å, c = 19.247 Å |
| β Angle | 97.029° |
| Z | 4 |
| Density | 1.267 Mg/m³ |
For the difluoro variant, computational modeling (DFT) paired with NMR (¹⁹F coupling analysis) can resolve stereoelectronic effects of fluorination.
Advanced Question: How do discrepancies in stability data across SDS sources impact experimental design?
Methodological Answer:
Conflicting SDS data (e.g., "no known hazard" vs. "respiratory irritation" classifications) necessitate precautionary measures:
- Contradiction Analysis : Cross-reference SDS from multiple vendors (e.g., Combi-Blocks vs. Aaron Chemicals). For example, while Combi-Blocks reports stability under refrigeration , Aaron Chemicals highlights decomposition risks under heat (releasing CO and NOₓ) .
- Mitigation Strategies :
Advanced Question: What challenges arise in crystallizing fluorinated diazaspiro compounds, and how are they addressed?
Methodological Answer:
Fluorine’s electronegativity disrupts crystal packing. Key solutions include:
Co-Crystallization : Use halogen-bond acceptors (e.g., 1,4-diiodotetrafluorobenzene) to stabilize lattice interactions.
Low-Temperature Crystallization : Slow cooling (e.g., 173 K) reduces thermal motion, enhancing diffraction quality .
Software Optimization : Refine structures using SHELXL (e.g., anisotropic displacement parameters for fluorine atoms) .
Advanced Question: How does fluorination influence reactivity in cross-coupling reactions?
Methodological Answer:
The 10,10-difluoro motif alters electronic and steric profiles:
- Electronic Effects : Fluorine withdraws electron density, potentially deactivating the spirocyclic core toward nucleophilic substitution.
- Steric Hindrance : vicinal fluorines may block axial attack, favoring equatorial reaction pathways.
Experimental Validation : - Conduct Hammett studies to quantify electronic effects.
- Compare reaction yields with non-fluorinated analogs (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate) in Suzuki-Miyaura couplings .
Advanced Question: How are metabolic stability assays designed for fluorinated spirocyclic compounds?
Methodological Answer:
In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via HPLC-MS.
Fluorine-Specific Detection : Use ¹⁹F NMR to track defluorination metabolites .
Data Interpretation : Compare half-life (t₁/₂) to non-fluorinated analogs. For example, fluorination typically enhances metabolic stability by reducing CYP450 affinity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 276.18 (hydrochloride salt) | |
| Boiling Point | Not reported (decomposes) | |
| Hazard Statements | H302, H315, H319, H335 | |
| Stability | Refrigerate; avoid moisture/light |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
